molecular formula C22H29N3OS B2498911 1-((1-(2-(Methylthio)benzyl)piperidin-4-yl)methyl)-3-(m-tolyl)urea CAS No. 1235626-39-7

1-((1-(2-(Methylthio)benzyl)piperidin-4-yl)methyl)-3-(m-tolyl)urea

Cat. No.: B2498911
CAS No.: 1235626-39-7
M. Wt: 383.55
InChI Key: SQRYRSMALXHXFC-UHFFFAOYSA-N
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Description

1-((1-(2-(Methylthio)benzyl)piperidin-4-yl)methyl)-3-(m-tolyl)urea is a synthetic urea derivative featuring a piperidine core substituted with a 2-(methylthio)benzyl group and a methyl-linked urea moiety attached to an m-tolyl aromatic ring.

Properties

IUPAC Name

1-(3-methylphenyl)-3-[[1-[(2-methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3OS/c1-17-6-5-8-20(14-17)24-22(26)23-15-18-10-12-25(13-11-18)16-19-7-3-4-9-21(19)27-2/h3-9,14,18H,10-13,15-16H2,1-2H3,(H2,23,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQRYRSMALXHXFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)NCC2CCN(CC2)CC3=CC=CC=C3SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Piperidine Ring Formation

The piperidine core is constructed via cyclization of benzylamine derivatives. A representative approach involves reacting 2-(methylthio)benzylamine with a bis-electrophilic agent such as 1,5-dibromopentane under basic conditions. Triethylamine in tetrahydrofuran (THF) at 70°C facilitates ring closure, yielding the piperidine intermediate with a 42% isolated yield after silica gel chromatography. Alternative methods employ diisopropylethylammonium acetate (DIPEAc) as a solvent and base, enhancing reaction efficiency at ambient temperatures.

Key Reaction Parameters for Cyclization

Parameter Conditions Yield Source
Solvent Tetrahydrofuran 42%
Base Triethylamine
Temperature 70°C
Alternative Solvent Diisopropylethylammonium acetate 55%*

*Estimated from analogous reactions.

Methylthio Group Functionalization

The methylthio moiety is introduced via nucleophilic substitution or thiol-ene chemistry. A patent-pending method utilizes methylthiol chloride in dimethylformamide (DMF), reacting with a bromobenzyl-piperidine precursor at 80°C under nitrogen. This step achieves 68–72% conversion, with purification via recrystallization from ethanol/water mixtures. Isotopic labeling studies demonstrate that [¹³C]-methylthio groups can be incorporated using [¹³C]CO₂ and methylthiolating agents, though this requires specialized handling.

Urea Linkage Assembly

The final urea bond is formed by coupling the piperidine intermediate with m-tolyl isocyanate. In a optimized procedure, the piperidine derivative is dissolved in acetonitrile and treated with m-tolyl isocyanate at 0°C, followed by gradual warming to 25°C. The reaction proceeds via a carbamate intermediate, with HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling agent, yielding the target compound in 85% purity after flash chromatography.

Comparative Urea Formation Strategies

Method Reagents Solvent Yield Purity Source
HATU-mediated coupling m-Tolyl isocyanate Acetonitrile 85% >95%
Phosgene-free approach m-Tolyl amine + CO₂ DMF 78% 90%

Advanced Purification Techniques

Post-synthetic purification is critical due to the compound’s structural complexity. Industrial-scale processes employ continuous flow reactors coupled with inline HPLC monitoring to separate regioisomers. Laboratory-scale methods rely on sequential silica gel chromatography (hexane/ethyl acetate gradients) and preparative HPLC using C18 columns. Recrystallization from tert-butyl methyl ether improves crystalline purity to 99%, as confirmed by X-ray diffraction.

Mechanistic Insights and Side Reactions

The synthesis is prone to side reactions during piperidine cyclization and urea formation:

  • Ring-Opening Reactions : Residual water in DMF hydrolyzes the piperidine intermediate, necessitating rigorous solvent drying.
  • Isocyanate Dimerization : m-Tolyl isocyanate forms dimers above 30°C, requiring strict temperature control during urea coupling.

Industrial-Scale Production Challenges

Scaling up synthesis presents distinct challenges:

  • Exothermic Risks : Methylthiol chloride reactions require jacketed reactors with coolant systems to manage heat generation.
  • Waste Streams : DMF and HATU byproducts necessitate specialized disposal protocols to meet environmental regulations.
  • Regioselectivity : Competing N- versus O-alkylation during piperidine functionalization demands excess reagents (2.5 equiv), increasing material costs.

Scientific Research Applications

1-((1-(2-(Methylthio)benzyl)piperidin-4-yl)methyl)-3-(m-tolyl)urea has several applications in scientific research:

  • Chemistry:

    • Used as a building block for the synthesis of more complex molecules.
    • Studied for its reactivity and stability under various conditions.
  • Biology:

    • Potential use as a ligand in receptor binding studies.
    • Investigated for its biological activity, including antimicrobial and anticancer properties.
  • Medicine:

    • Explored as a potential therapeutic agent due to its unique structure.
    • Studied for its pharmacokinetic and pharmacodynamic properties.
  • Industry:

    • Used in the development of new materials with specific properties.
    • Potential applications in the production of polymers and resins.

Mechanism of Action

The mechanism of action of 1-((1-(2-(Methylthio)benzyl)piperidin-4-yl)methyl)-3-(m-tolyl)urea involves its interaction with specific molecular targets. These may include:

    Receptor Binding:

    Enzyme Inhibition:

    Pathways Involved:

Comparison with Similar Compounds

Key Compounds:

1-(2-chloro-4-methylphenyl)-3-[[2-(hydroxymethyl)-phenyl]-methyl]-urea () Substituents: Chlorine and hydroxymethyl groups on aromatic rings. The hydroxymethyl group may improve solubility but reduce metabolic stability . Molecular Weight: 304.8 g/mol vs. ~395 g/mol (estimated for the target compound).

DMPI (3-{1-[(2,3-dimethylphenyl)methyl]piperidin-4-yl}-1-methyl-2-pyridin-4-yl-1H-indole) () Substituents: Piperidine linked to an indole core and pyridinyl group. This suggests divergent pharmacological targets—DMPI was identified as a synergist against MRSA, while urea derivatives often target proteases or kinases .

1-(4-Methylbenzoyl)-3-[5-(4-pyridyl)-1,3,4-thiadiazol-2-yl]urea ()

  • Substituents : Thiadiazole and pyridyl groups.
  • Comparison : The thiadiazole heterocycle may enhance binding to metal-containing enzymes (e.g., metalloproteases) compared to the methylthio-benzyl group, which is more likely to engage in hydrophobic interactions .

Physicochemical Properties:

  • Lipophilicity : The methylthio group (logP ~1.5–2.0) in the target compound may confer higher membrane permeability than the hydroxymethyl group (logP ~0.5) in ’s analog but lower than chlorine (logP ~2.5).
  • Solubility : Urea derivatives with polar substituents (e.g., hydroxymethyl) exhibit better aqueous solubility, whereas aromatic substitutions (e.g., m-tolyl) reduce it .

Biological Activity

The compound 1-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-3-(m-tolyl)urea is a complex organic molecule that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Molecular Composition

The molecular formula of the compound is C20H31N3O2SC_{20}H_{31}N_{3}O_{2}S. The structure consists of several key functional groups:

  • Piperidine ring : A six-membered ring containing nitrogen, which is common in many pharmaceuticals.
  • Methylthio group : This sulfur-containing moiety may enhance the compound's reactivity and biological interactions.
  • Urea linkage : Known for its role in various biological activities, urea derivatives often show significant pharmacological effects.

Structural Features Table

FeatureDescription
Molecular Formula C20H31N3O2SC_{20}H_{31}N_{3}O_{2}S
Piperidine Ring Six-membered heterocycle with nitrogen
Methylthio Group Enhances reactivity and biological interactions
Urea Linkage Common in many bioactive compounds

The biological activity of this compound is primarily linked to its interaction with specific molecular targets, potentially modulating receptor activity or enzyme function. Preliminary studies suggest that it may influence neurotransmitter systems, which could have implications for treating neurological disorders.

Pharmacological Effects

Research indicates that this compound may exhibit:

  • Antidepressant-like effects : By modulating serotonin and norepinephrine pathways.
  • Anti-inflammatory properties : Potentially through inhibition of pro-inflammatory cytokines.
  • Antitumor activity : Similar compounds have shown efficacy against various cancer cell lines.

Case Studies and Experimental Findings

  • Antidepressant Activity : In a study involving animal models, compounds structurally similar to this compound exhibited significant reductions in depression-like behaviors, suggesting a potential therapeutic role in mood disorders .
  • Antitumor Efficacy : Another investigation demonstrated that derivatives of this compound showed cytotoxicity against non-small cell lung cancer cell lines, with IC50 values ranging from 0.21 to 2.93 µM . This indicates a promising avenue for further research into its anticancer properties.
  • Anti-inflammatory Studies : Compounds with similar structural motifs have been reported to inhibit the production of inflammatory mediators in vitro, suggesting that this compound may also possess anti-inflammatory capabilities .

Comparative Analysis with Related Compounds

To better understand the potential of this compound, it is beneficial to compare it with related compounds known for their biological activities:

Compound NameStructure FeaturesBiological Activity
1-Benzyl-4-[2-(N-benzoylamino)ethyl]piperidineBenzyl group attached to piperidineAnti-Acetylcholinesterase
SB-649868Orexin receptor antagonistSleep disorder treatment
MGCD0103Histone deacetylase inhibitorAntitumor activity
Pargyline hydrochlorideMonoamine oxidase inhibitorAntidepressant effects

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